REACTION_SMILES
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[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[CH:1]1([S:4](=[O:5])(=[O:6])[N:7]2[CH2:8][CH2:9][N:10]([C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[CH2:11][CH2:12]2)[CH2:2][CH2:3]1.[Cl:26][CH2:27][Cl:28].[ClH:20]>>[CH:1]1([S:4](=[O:5])(=[O:6])[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[CH2:2][CH2:3]1.[ClH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(S(=O)(=O)C2CC2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=S(=O)(C1CC1)N1CCNCC1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |